molecular formula C39H71NO13 B13838772 4'',6-Di-O-methylerythromycin-d3

4'',6-Di-O-methylerythromycin-d3

Cat. No.: B13838772
M. Wt: 765.0 g/mol
InChI Key: GABUBURUMNNRLM-MJJLQUIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'',6-Di-O-methylerythromycin-d3 is a deuterated derivative of erythromycin, a macrolide antibiotic. This compound features methyl groups at the 4''- and 6-positions of the erythronolide B sugar moiety and incorporates three deuterium atoms at unspecified positions, as indicated by the "-d3" suffix. Its molecular formula is C39H68D3NO13, with a molecular weight of 765.00 . The deuterium substitution enhances its utility as an internal standard in mass spectrometry-based pharmacokinetic studies, improving analytical precision by minimizing metabolic interference . Structurally, it is closely related to clarithromycin (6-O-methylerythromycin A), differing by the additional 4''-O-methyl group and isotopic labeling .

Properties

Molecular Formula

C39H71NO13

Molecular Weight

765.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-(trideuteriomethoxy)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C39H71NO13/c1-16-27-39(10,45)32(43)22(4)29(41)20(2)18-37(8,47-14)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-38(9,48-15)34(46-13)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33-,34+,36+,37-,38-,39-/m1/s1/i13D3

InChI Key

GABUBURUMNNRLM-MJJLQUIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)OC)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’‘,6-Di-O-methylerythromycin-d3 involves the selective methylation of erythromycin at the 4’’ and 6 positions. The process typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions other than 4’’ and 6 are protected using suitable protecting groups.

    Methylation: The protected erythromycin is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

    Deprotection: The protecting groups are removed to yield 4’',6-Di-O-methylerythromycin.

Industrial Production Methods

Industrial production of 4’',6-Di-O-methylerythromycin-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4’',6-Di-O-methylerythromycin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’',6-Di-O-methylerythromycin-d3 is widely used in scientific research, including:

Mechanism of Action

4’',6-Di-O-methylerythromycin-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains. This action prevents the synthesis of essential proteins required for bacterial growth and replication, leading to bacterial cell death .

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural and functional differences between 4'',6-Di-O-methylerythromycin-d3 and analogous erythromycin derivatives:

Compound Molecular Formula Molecular Weight Modifications Key Properties/Applications
This compound C39H68D3NO13 765.00 4''-O-methyl, 6-O-methyl, three deuterium atoms Isotopic internal standard; metabolic stability studies
Clarithromycin C38H69NO13 747.97 6-O-methyl Acid-stable macrolide; treats respiratory infections
Telithromycin C43H65N5O10 812.00 3-deoxy, 11,12-dideoxy, 6-O-methyl, pyridinyl-imidazolyl side chain Ketolide; targets antibiotic-resistant bacteria
Dirithromycin-d3 C47H75D3N2O14 838.09 Deuterated dirithromycin (pro-drug of erythromycin) Internal standard for dirithromycin assays
6-O-Methylerythromycin A C38H67NO13 745.95 6-O-methyl Intermediate in clarithromycin synthesis
(14R)-14-Hydroxy-6-O-methylerythromycin A C38H67NO14 761.95 6-O-methyl, 14-hydroxyl Enhanced solubility; precursor for semisynthetic derivatives

Key Comparative Analysis

Methylation Patterns and Bioactivity
  • Deuterium substitution further stabilizes the compound against enzymatic degradation .
  • Clarithromycin : The single 6-O-methyl group confers acid stability, enabling oral administration without rapid gastric degradation .
  • Telithromycin : Structural modifications (e.g., 3-deoxy, 11,12-dideoxy) and a pyridinyl-imidazolyl side chain enhance binding to resistant bacterial ribosomes, overcoming macrolide-lincosamide-streptogramin B (MLSB) resistance .
Isotopic Labeling and Analytical Utility
  • This compound and Dirithromycin-d3 serve as deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying their non-deuterated counterparts in biological matrices. The kinetic isotope effect (KIE) of deuterium slows metabolic clearance, ensuring accurate quantification .

Pharmacokinetic and Metabolic Differences

  • Deuterated Compounds: The deuterium in this compound reduces CYP450-mediated metabolism, extending its half-life in vivo compared to non-deuterated analogs. This property is critical for tracer studies in drug metabolism .
  • Telithromycin : Despite structural complexity, it exhibits rapid tissue penetration and prolonged post-antibiotic effects due to its ketolide structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.